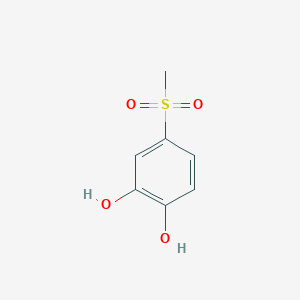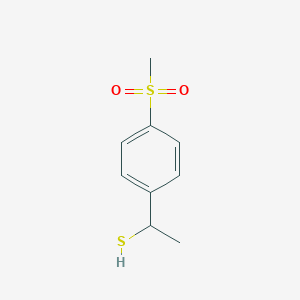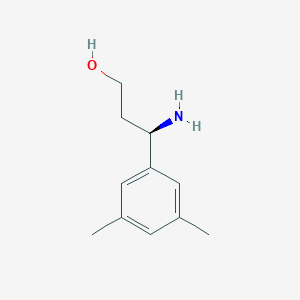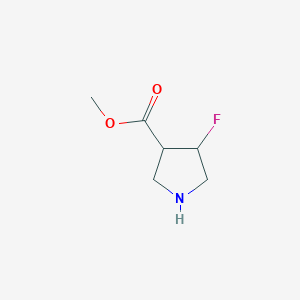![molecular formula C12H19BrN2 B13296441 [(3-Bromophenyl)methyl][3-(dimethylamino)propyl]amine](/img/structure/B13296441.png)
[(3-Bromophenyl)methyl][3-(dimethylamino)propyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(3-Bromophenyl)methyl][3-(dimethylamino)propyl]amine is an organic compound with the molecular formula C12H19BrN2 and a molecular weight of 271.19666 g/mol . This compound is characterized by the presence of a bromophenyl group attached to a dimethylaminopropylamine moiety. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3-Bromophenyl)methyl][3-(dimethylamino)propyl]amine typically involves the reaction of 3-bromobenzyl chloride with 3-(dimethylamino)propylamine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually heated to facilitate the reaction and obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
[(3-Bromophenyl)methyl][3-(dimethylamino)propyl]amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The compound can undergo oxidation to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the dimethylamino group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various amines. The reactions are typically carried out in polar solvents such as ethanol or water.
Oxidation Reactions: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and other oxidizing agents are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Substitution Reactions: Products include substituted phenyl derivatives with different functional groups replacing the bromine atom.
Oxidation Reactions: Products include N-oxides and other oxidized forms of the compound.
Reduction Reactions: Products include de-brominated derivatives and modified amine groups.
Scientific Research Applications
[(3-Bromophenyl)methyl][3-(dimethylamino)propyl]amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and kinetics.
Biology: The compound is used in the development of biochemical assays and as a probe in molecular biology studies.
Mechanism of Action
The mechanism of action of [(3-Bromophenyl)methyl][3-(dimethylamino)propyl]amine involves its interaction with specific molecular targets and pathways. The bromophenyl group can participate in aromatic interactions, while the dimethylamino group can form hydrogen bonds and electrostatic interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
[(3-Bromophenyl)methyl][3-(dimethylamino)propyl]amine can be compared with other similar compounds such as:
[(3-Chlorophenyl)methyl][3-(dimethylamino)propyl]amine: Similar structure but with a chlorine atom instead of bromine.
[(3-Fluorophenyl)methyl][3-(dimethylamino)propyl]amine: Similar structure but with a fluorine atom instead of bromine.
[(3-Methylphenyl)methyl][3-(dimethylamino)propyl]amine: Similar structure but with a methyl group instead of bromine.
The uniqueness of this compound lies in its specific reactivity and interaction profile due to the presence of the bromine atom, which can influence its chemical and biological properties .
Properties
Molecular Formula |
C12H19BrN2 |
|---|---|
Molecular Weight |
271.20 g/mol |
IUPAC Name |
N-[(3-bromophenyl)methyl]-N',N'-dimethylpropane-1,3-diamine |
InChI |
InChI=1S/C12H19BrN2/c1-15(2)8-4-7-14-10-11-5-3-6-12(13)9-11/h3,5-6,9,14H,4,7-8,10H2,1-2H3 |
InChI Key |
NMQCRFNWOCMNPF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCNCC1=CC(=CC=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


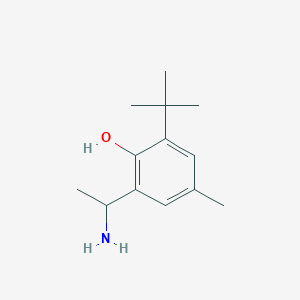
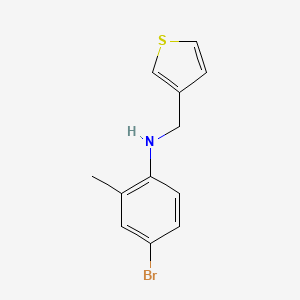

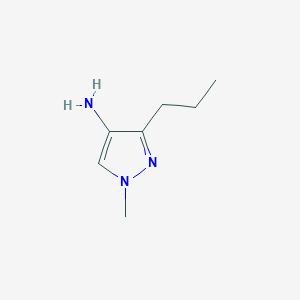

![3-[(2-Bromocyclohexyl)oxy]oxetane](/img/structure/B13296396.png)
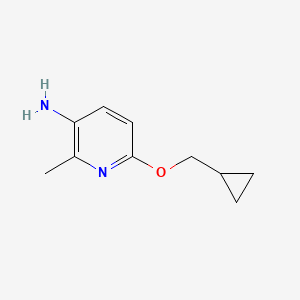
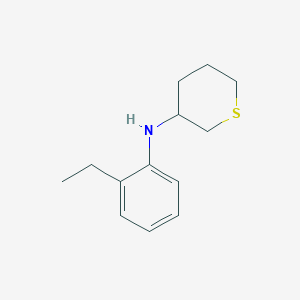
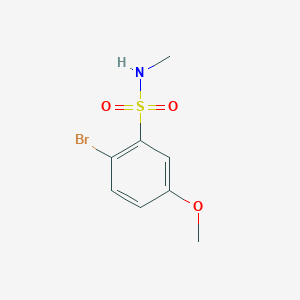
amine](/img/structure/B13296406.png)
